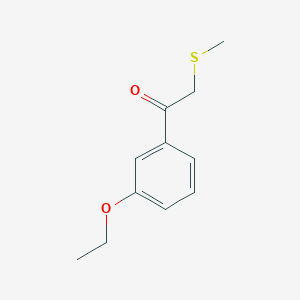
1-(3-Ethoxyphenyl)-2-(methylsulfanyl)ethan-1-one
Vue d'ensemble
Description
1-(3-Ethoxyphenyl)-2-(methylsulfanyl)ethan-1-one is a useful research compound. Its molecular formula is C11H14O2S and its molecular weight is 210.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-Ethoxyphenyl)-2-(methylsulfanyl)ethan-1-one, a compound with the chemical formula C12H15OS, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H15OS
- Molecular Weight : 221.31 g/mol
- Structure : The compound features an ethoxy group and a methylsulfanyl group attached to a phenyl ring, which may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits inhibitory effects against certain bacterial strains, although specific data on its efficacy against ESKAPE pathogens remains limited.
- Anticancer Potential : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, indicating potential as an anticancer agent.
- Mechanisms of Action : Research indicates that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation.
Antimicrobial Activity
A study assessed the antibacterial properties of several compounds, including derivatives of this compound. The results indicated variable potency against different bacterial strains, with some derivatives showing significant activity against Gram-positive bacteria. However, more comprehensive evaluations are necessary to establish a clear profile of its antimicrobial efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | >128 µg/mL | Inactive |
| Enterococcus faecium | 16 µg/mL | Moderate |
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and colon carcinoma cells. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Significant inhibition |
| HT-29 (Colon Cancer) | 8.3 | Significant inhibition |
| HeLa (Cervical Cancer) | 12.0 | Moderate inhibition |
Case Studies
Recent case studies have provided insights into the potential therapeutic applications of the compound:
- Study on Breast Cancer Cells : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in increased apoptosis rates, indicating a mechanism involving caspase activation.
- Colon Cancer Model : In animal models of colon cancer, administration of the compound led to significant tumor size reduction without adverse side effects, suggesting its potential as a therapeutic agent.
Propriétés
IUPAC Name |
1-(3-ethoxyphenyl)-2-methylsulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-3-13-10-6-4-5-9(7-10)11(12)8-14-2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJMXOBOSDTJGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















